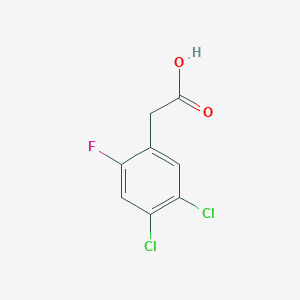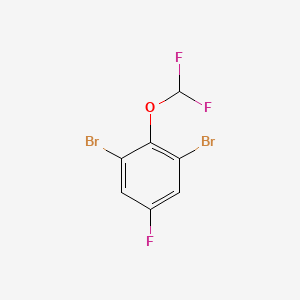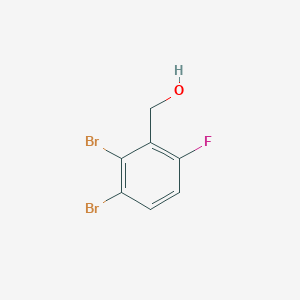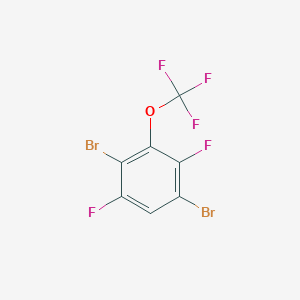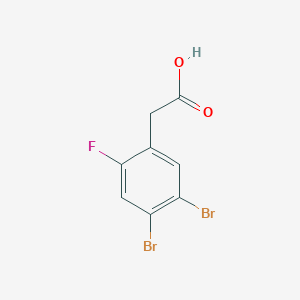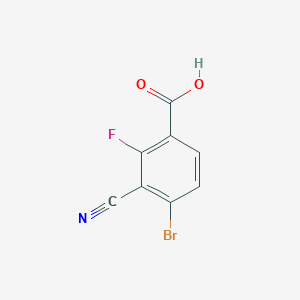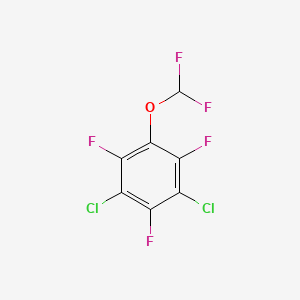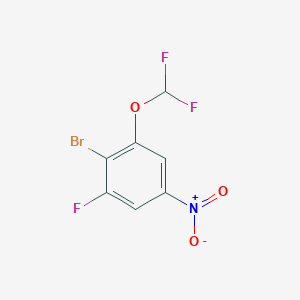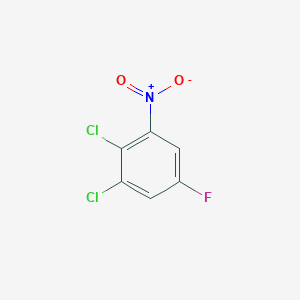
4-Bromo-3-chloro-2-(trifluoromethoxy)aniline
描述
4-Bromo-3-chloro-2-(trifluoromethoxy)aniline, also known as 4-Bromo-3-chloro-2-(TFMA), is an important organofluorine compound that is widely used in the fields of chemistry and biochemistry. It is a colorless, volatile liquid with a faint odor and a boiling point of 183-184 °C. 4-Bromo-3-chloro-2-(TFMA) has a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry. It is also used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
科学研究应用
4-Bromo-3-chloro-2-(trifluoromethoxy)anilineloro-2-(TFMA) is widely used in scientific research due to its unique properties. It is used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in organic reactions, such as the Suzuki-Miyaura cross-coupling reaction. Additionally, it is used in the synthesis of trifluoromethylated compounds, which are important in medicinal chemistry.
作用机制
The mechanism of action of 4-Bromo-3-chloro-2-(trifluoromethoxy)anilineloro-2-(TFMA) is not fully understood. However, it is believed that the trifluoromethoxy group attached to the aniline ring can act as an electron-withdrawing group, thus making the aniline ring more reactive and susceptible to nucleophilic attack. This increased reactivity is believed to be the basis of its use as a reagent in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Bromo-3-chloro-2-(trifluoromethoxy)anilineloro-2-(TFMA) are not fully understood. It is known to be toxic and can cause irritation to the skin, eyes, and respiratory tract if inhaled. Additionally, it can cause vomiting and diarrhea if ingested. It is also believed to be a potential carcinogen, although further research is needed to confirm this.
实验室实验的优点和局限性
One of the main advantages of 4-Bromo-3-chloro-2-(trifluoromethoxy)anilineloro-2-(TFMA) is its relatively low cost, making it an attractive reagent for laboratory experiments. Additionally, it is relatively easy to handle, as it is a colorless liquid with a low vapor pressure. However, it is highly toxic and can cause irritation to the skin and eyes, so it must be handled with care in the laboratory. Furthermore, it is volatile, so it must be stored in a sealed container.
未来方向
The potential of 4-Bromo-3-chloro-2-(trifluoromethoxy)anilineloro-2-(TFMA) is still largely unexplored. Future research should focus on its mechanism of action and its potential applications in organic synthesis and medicinal chemistry. Additionally, further research could be done to investigate its biochemical and physiological effects, as well as its potential carcinogenicity. Finally, further research should be done to investigate its potential toxicity and its safety in laboratory experiments.
属性
IUPAC Name |
4-bromo-3-chloro-2-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3NO/c8-3-1-2-4(13)6(5(3)9)14-7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDXBFRXLAWJTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)OC(F)(F)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-chloro-2-(trifluoromethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



